N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-methylaniline, followed by the reaction with acetohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction.
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Step 1: Condensation Reaction
Reactants: 3-bromobenzaldehyde and 3-methylaniline
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
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Step 2: Formation of Hydrazide
Reactants: Product from step 1 and acetohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid used in various chemical syntheses.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A compound with a complex structure used in specialized chemical applications.
Uniqueness
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both bromophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18BrN3O |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O/c1-12-5-3-8-16(9-12)19-11-17(22)21-20-13(2)14-6-4-7-15(18)10-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13+ |
InChI Key |
XVNXFTRXTMLLLR-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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